molecular formula C12H20N2O4 B084559 4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate CAS No. 14205-47-1

4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate

Cat. No. B084559
CAS RN: 14205-47-1
M. Wt: 256.3 g/mol
InChI Key: DFUXQARZEWMFLQ-XOHWUJONSA-N
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at reaction mechanisms, the conditions under which the reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Stereospecific Synthesis Applications

  • Stereospecific Synthesis of Alkenylsilanes : The synthesis of tributylstannyl-(Z)-3-tributylstannyl-4-trimethylsilylbut-3-enoate demonstrates the stereospecific addition of silanes to acetylenic acids, laying the groundwork for cross-coupling reactions (Lunot et al., 2000).

Spectroscopic and Theoretical Studies

  • Characterization of Ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate : This compound was synthesized and characterized, showing potential for further exploration in material science and drug development (İ. Koca et al., 2014).

Biological Activity and Inhibition Studies

  • Tyrosinase Inhibition and Transportation Behavior : Novel β-enamino thiosemicarbazide derivatives were synthesized, showing high inhibition percentage against tyrosinase activity, demonstrating potential therapeutic applications (O. Chaves et al., 2018).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Methyl (2Z)-4-Aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates : These compounds show antimicrobial properties, highlighting the potential for developing new antimicrobial agents (V. L. Gein et al., 2020).

Catalytic Studies

  • Polymeric Metal Complexes Derived from Divalent Transition Metal Ions : The synthesis and characterization of metal complexes with specific organic compounds indicate applications in catalysis and material science (P. Ingole et al., 2013).

Safety And Hazards

This would involve looking at the compound’s toxicity, potential health effects, and precautions that should be taken when handling it .

properties

IUPAC Name

4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-9(13)7-11(15)17-5-3-4-6-18-12(16)8-10(2)14/h7-8H,3-6,13-14H2,1-2H3/b9-7-,10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUXQARZEWMFLQ-XOHWUJONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OCCCCOC(=O)C=C(C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)OCCCCOC(=O)/C=C(\N)/C)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester

CAS RN

14205-47-1
Record name 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanediyl bis(3-aminobut-2-enoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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